2-(1,3-benzothiazol-2-yl)-N-(5-chloropyridin-2-yl)pyridine-3-carboxamide
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Overview
Description
2-(benzo[d]thiazol-2-yl)-N-(5-chloropyridin-2-yl)nicotinamide is a complex organic compound that features a benzo[d]thiazole ring, a chloropyridine moiety, and a nicotinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]thiazol-2-yl)-N-(5-chloropyridin-2-yl)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzo[d]thiazole ring, followed by the introduction of the chloropyridine and nicotinamide groups through nucleophilic substitution and amide coupling reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as triethylamine or N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d]thiazol-2-yl)-N-(5-chloropyridin-2-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyridine moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(benzo[d]thiazol-2-yl)-N-(5-chloropyridin-2-yl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or imaging agent.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as organic light-emitting diodes (OLEDs) and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(benzo[d]thiazol-2-yl)-N-(5-chloropyridin-2-yl)nicotinamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Known for its photophysical properties and used in optoelectronics.
2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate: Used as a fluorescent probe for imaging biological molecules.
6-(2-(benzo[d]thiazol-2-yl)hydrazono)hexane-1,2,3,4,5-pentaol: Investigated as a corrosion inhibitor.
Uniqueness
2-(benzo[d]thiazol-2-yl)-N-(5-chloropyridin-2-yl)nicotinamide is unique due to its combination of structural features, which confer specific chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in diverse fields make it a compound of significant interest.
Properties
Molecular Formula |
C18H11ClN4OS |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-(5-chloropyridin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C18H11ClN4OS/c19-11-7-8-15(21-10-11)23-17(24)12-4-3-9-20-16(12)18-22-13-5-1-2-6-14(13)25-18/h1-10H,(H,21,23,24) |
InChI Key |
TUJMQHPHNXHVLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)C(=O)NC4=NC=C(C=C4)Cl |
Origin of Product |
United States |
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